1-(1H-imidazol-1-yl)-2-butanol
CAS No.:
Cat. No.: VC14108230
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 1-imidazol-1-ylbutan-2-ol |
| Standard InChI | InChI=1S/C7H12N2O/c1-2-7(10)5-9-4-3-8-6-9/h3-4,6-7,10H,2,5H2,1H3 |
| Standard InChI Key | GSSWPMYSEDCKMF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CN1C=CN=C1)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-imidazol-1-ylbutan-2-ol, reflects its structure: a butanol chain substituted at the first carbon with an imidazole ring and a hydroxyl group at the second carbon. The imidazole ring contributes aromaticity and polarity, while the hydroxyl group enhances solubility in polar solvents. Computational studies using density functional theory (DFT) suggest that the electron-rich nitrogen atoms in the imidazole ring facilitate interactions with electrophilic species, a property leveraged in catalysis and drug design .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 140.18 g/mol | |
| IUPAC Name | 1-imidazol-1-ylbutan-2-ol | |
| Boiling Point | Not reported | — |
| Solubility | Miscible in polar solvents |
Synthesis Methodologies
Nucleophilic Substitution
The most common synthesis route involves a nucleophilic substitution reaction between imidazole and 1-bromobutane in the presence of a base such as sodium hydroxide. This method yields 1-(1H-imidazol-1-yl)-2-butanol with reported purity exceeding 75%. The reaction proceeds via an mechanism, where the imidazole’s nitrogen acts as a nucleophile, displacing the bromide ion from 1-bromobutane.
Solvent-Free Ring-Opening Reactions
Alternative methods include solvent-free regioselective ring-opening of epoxides. For example, 1,2-propylene oxide reacts with imidazole under mild conditions to form β-hydroxypropyl azoles, which can be further functionalized . This approach avoids hazardous solvents and aligns with green chemistry principles.
Enantioselective Synthesis
Lipase-catalyzed transesterification has been employed to resolve racemic mixtures of 1-(1H-imidazol-1-yl)-2-butanol into enantiomerically pure forms. Using vinyl acetate as an acyl donor, kinetic resolution achieves high enantiomeric excess (ee), critical for pharmaceutical applications where chirality affects bioactivity .
Characterization Techniques
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): -NMR spectra reveal distinct signals for the imidazole protons (δ 7.4–7.6 ppm) and the hydroxyl group (δ 1.8–2.1 ppm).
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Infrared (IR) Spectroscopy: Stretching vibrations for O–H (3200–3600 cm) and C–N (1250–1350 cm) confirm functional groups.
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Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 140.18, consistent with the molecular weight.
X-ray Crystallography
Single-crystal X-ray diffraction of related imidazole derivatives, such as tetrakis(μ-2-(1H-benzimidazole-2-methoxo) nickel complexes, has elucidated bond lengths and angles, providing insights into coordination geometries . Although no crystal structure of 1-(1H-imidazol-1-yl)-2-butanol is reported, analogous studies suggest a distorted octahedral geometry for metal complexes involving imidazole ligands .
Biological and Pharmacological Significance
Antifungal Applications
Racemic salts of β-hydroxypropyl azoles, including 1-(1H-imidazol-1-yl)-2-butanol derivatives, have shown activity against Candida albicans and Aspergillus niger . The hydroxyl group enhances solubility, improving bioavailability compared to non-polar analogs.
Industrial and Synthetic Applications
Organic Synthesis
1-(1H-Imidazol-1-yl)-2-butanol serves as a precursor for ionic liquids (ILs). Quaternization with alkyl halides yields chiral ILs, which are employed as solvents or catalysts in asymmetric synthesis . For example, (+)-1-(1H-imidazol-1-yl)propan-2-ol-derived ILs enhance enantioselectivity in Diels-Alder reactions .
Coordination Chemistry
The compound’s ability to coordinate transition metals enables the synthesis of catalysts for oxidation reactions. Nickel and copper complexes of imidazole derivatives exhibit catalytic activity in hydrocarbon oxidation, relevant to industrial chemical production .
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